Methyl 2-amino-5-butoxybenzoate

Description

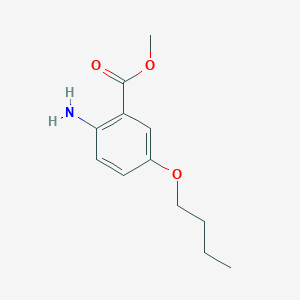

Methyl 2-amino-5-butoxybenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position, an amino (-NH₂) substituent at the ortho position (C2), and a butoxy (-O-C₄H₉) group at the para position (C5). This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the amino group and enhanced lipophilicity from the butoxy chain. The compound is typically synthesized via esterification of 2-amino-5-butoxybenzoic acid with methanol under acidic catalysis, followed by purification via recrystallization or chromatography. Its applications span pharmaceutical intermediates, agrochemicals, and specialty polymers, where the amino and ether functionalities enable reactivity in nucleophilic substitutions or hydrogen-bonding interactions .

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 2-amino-5-butoxybenzoate |

InChI |

InChI=1S/C12H17NO3/c1-3-4-7-16-9-5-6-11(13)10(8-9)12(14)15-2/h5-6,8H,3-4,7,13H2,1-2H3 |

InChI Key |

IFMKVWCOTCRYDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-butoxybenzoate typically involves the esterification of 2-amino-5-butoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-amino-5-butoxybenzoic acid+methanolacid catalystmethyl 2-amino-5-butoxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and precise control of temperature and pressure are crucial for achieving high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-butoxybenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the substituent used.

Scientific Research Applications

Methyl 2-amino-5-butoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials

Mechanism of Action

The mechanism of action of methyl 2-amino-5-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the ester group can undergo hydrolysis to release the active compound. This interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

| Compound | Substituents | Key Functional Groups |

|---|---|---|

| Methyl 2-amino-5-butoxybenzoate | -NH₂ (C2), -O-C₄H₉ (C5) | Ester, amine, ether |

| Methyl salicylate | -OH (C2) | Ester, phenol |

| Methyl 4-aminobenzoate | -NH₂ (C4) | Ester, amine |

| Sandaracopimaric acid methyl ester | Tricyclic diterpene backbone | Ester, carboxylic acid derivative |

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

Key Observations :

- The amino group in this compound increases water solubility compared to non-polar diterpenoid esters (e.g., sandaracopimaric acid methyl ester) but reduces volatility relative to methyl salicylate .

- The butoxy chain elevates lipophilicity (LogP ~2.5), making it more compatible with organic solvents than methyl salicylate (LogP 1.2) .

- Thermal stability is lower than sandaracopimaric acid derivatives due to the absence of a rigid terpene backbone .

Reactivity and Stability

- Hydrolysis: The ester group undergoes alkaline hydrolysis faster than amides (e.g., 2-aminobenzamides from ) but slower than methyl salicylate due to steric hindrance from the butoxy chain .

- Oxidation: The amino group is susceptible to oxidation, requiring inert storage conditions, unlike methyl salicylate, which is stabilized by intramolecular hydrogen bonding .

Analytical Characterization

- Gas Chromatography (GC): this compound exhibits longer retention times than methyl salicylate due to higher molecular weight and polarity, as observed in diterpenoid ester analyses () .

- UV-Vis Spectroscopy: The amino group absorbs at ~290 nm, distinct from phenolic UV profiles of methyl salicylate (~270 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.